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Introduction
The Weinreb amide (N-methoxy-N-methylamide) is a versatile functional group in organic

synthesis, primarily utilized in the preparation of ketones and aldehydes. Its reaction with

organometallic reagents cleanly affords the desired carbonyl compound, avoiding the over-

addition often observed with other acylating agents. This stability is attributed to the formation

of a stable chelated tetrahedral intermediate.[1][2][3] The synthesis of aryl Weinreb amides

from readily available aryl bromides is a crucial transformation in medicinal chemistry and drug

development, enabling the construction of complex molecular scaffolds.

This document outlines a detailed protocol for the palladium-catalyzed aminocarbonylation of

aryl bromides to furnish Weinreb amides. This method offers a direct and efficient route that

operates under atmospheric pressure of carbon monoxide, enhancing its practicality and safety

in a laboratory setting.[4][5]

Key Advantages of the Palladium-Catalyzed Method:
Direct Conversion: Aryl bromides are directly converted to the corresponding Weinreb

amides in a single step.[4][5]
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Atmospheric Pressure: The reaction utilizes carbon monoxide at atmospheric pressure,

avoiding the need for high-pressure equipment.[4]

Good Functional Group Tolerance: The reaction conditions are compatible with a variety of

functional groups on the aryl bromide.[2]

High Yields: The protocol provides good to excellent yields for a range of substrates.[4]

Reaction Principle
The synthesis proceeds via a palladium-catalyzed carbonylative cross-coupling reaction. The

catalytic cycle is generally understood to involve:

Oxidative addition of the aryl bromide to a Pd(0) complex.

Insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium

intermediate.

Nucleophilic attack of N,O-dimethylhydroxylamine on the acyl-palladium complex.

Reductive elimination to afford the Weinreb amide and regenerate the Pd(0) catalyst.

Quantitative Data Summary
The following table summarizes the reaction outcomes for the palladium-catalyzed synthesis of

various aryl Weinreb amides from their corresponding aryl bromides.[4]
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Entry Aryl Bromide Product Yield (%)

1 4-Bromotoluene
4-Methyl-N-methoxy-

N-methylbenzamide
95

2 4-Bromoanisole

4-Methoxy-N-

methoxy-N-

methylbenzamide

91

3 4-Bromobenzonitrile
4-Cyano-N-methoxy-

N-methylbenzamide
85

4
Methyl 4-

bromobenzoate

4-(methoxycarbonyl)-

N-methoxy-N-

methylbenzamide

88

5
4-

Bromobenzaldehyde

4-Formyl-N-methoxy-

N-methylbenzamide
75

6
4'-

Bromoacetophenone

4-Acetyl-N-methoxy-

N-methylbenzamide
82

7 3-Bromopyridine
N-methoxy-N-

methylnicotinamide
78

8

1-Bromo-4-

(trifluoromethyl)benze

ne

N-methoxy-N-methyl-

4-

(trifluoromethyl)benza

mide

92

9
1-Bromo-3,5-

dimethylbenzene

N,3,5-trimethyl-N-

methoxybenzamide
89

Experimental Protocol
This protocol is adapted from a reported procedure for the palladium-catalyzed

aminocarbonylation of aryl bromides.[4]

Materials:

Aryl bromide (1.0 mmol)
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N,O-Dimethylhydroxylamine hydrochloride (1.5 mmol)

Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)

Xantphos (5.0 mol%)

Potassium phosphate (K₃PO₄) (3.0 mmol)

Toluene (2 mL)

Carbon monoxide (CO) gas (balloon)

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Magnetic stirrer and heating plate

Procedure:

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl

bromide (1.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.5 mmol), palladium(II)

acetate (0.025 mmol), Xantphos (0.05 mmol), and potassium phosphate (3.0 mmol).

Solvent Addition: Add 2 mL of toluene to the flask.

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15

minutes.

Carbon Monoxide Introduction: Evacuate the flask and backfill with carbon monoxide from a

balloon. Repeat this process three times. Leave the final CO balloon attached to the flask.

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 5-24

hours.

Work-up:
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Cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL).

Filter the mixture through a pad of celite to remove insoluble salts.

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure

Weinreb amide.

Experimental Workflow Diagram
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Reaction Preparation

Reaction Execution

Work-up & Purification

Combine Aryl Bromide,
N,O-Dimethylhydroxylamine HCl,

Pd(OAc)₂, Xantphos, K₃PO₄

Add Toluene

Purge with Inert Gas (Ar/N₂)

Introduce CO (balloon)

Heat at 100 °C with Stirring

Monitor Reaction (TLC/GC-MS)

Cool to Room Temperature

Dilute with Ethyl Acetate

Filter through Celite

Wash with H₂O and Brine

Dry over Na₂SO₄ and Concentrate

Purify by Flash Chromatography

Pure Weinreb Amide
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Caption: Experimental workflow for the Pd-catalyzed synthesis of Weinreb amides.
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Signaling Pathway Diagram (Catalytic Cycle)

Pd(0)L₂
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Reductive
Elimination

Ar-CO-N(OMe)Me

Nucleophilic
Attack

Ar-BrCO HN(OMe)Me
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Caption: Proposed catalytic cycle for the aminocarbonylation of aryl bromides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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